molecular formula C11H12F3NO B7863544 N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline

Cat. No.: B7863544
M. Wt: 231.21 g/mol
InChI Key: UVHQTDOUSSZPRF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a trifluoromethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The cyclopropylmethyl group may contribute to the compound’s stability and binding affinity to its targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is unique due to the combined presence of the cyclopropylmethyl and trifluoromethoxy groups, which impart distinct chemical and biological properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the cyclopropylmethyl group contributes to its structural rigidity and binding affinity .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQTDOUSSZPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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